N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide
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Overview
Description
N’-[(Z)-1-(4-Aminophenyl)ethylidene]-3-methylbenzohydrazide: is an organic compound with the molecular formula C16H17N3O It is a hydrazone derivative, characterized by the presence of a hydrazide group attached to a substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(Z)-1-(4-Aminophenyl)ethylidene]-3-methylbenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-[(Z)-1-(4-Aminophenyl)ethylidene]-3-methylbenzohydrazide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted hydrazide derivatives.
Scientific Research Applications
Chemistry: N’-[(Z)-1-(4-Aminophenyl)ethylidene]-3-methylbenzohydrazide is used as a building block in the synthesis of more complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(Z)-1-(4-Aminophenyl)ethylidene]-3-methylbenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydrazide group can form covalent bonds with active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
- N’-[(Z)-1-(4-Aminophenyl)ethylidene]-3-phenylbenzohydrazide
- N’-[(Z)-1-(4-Aminophenyl)ethylidene]-3-methylbenzohydrazide
- N’-[(Z)-1-(4-Aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide
Uniqueness: N’-[(Z)-1-(4-Aminophenyl)ethylidene]-3-methylbenzohydrazide is unique due to the presence of the 3-methyl substituent on the benzene ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C16H17N3O/c1-11-4-3-5-14(10-11)16(20)19-18-12(2)13-6-8-15(17)9-7-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12- |
InChI Key |
SNIDPWQVBNBZCG-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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